molecular formula C15H24N2O3S B6565471 N-methyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide CAS No. 1021208-56-9

N-methyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide

Cat. No.: B6565471
CAS No.: 1021208-56-9
M. Wt: 312.4 g/mol
InChI Key: ACPYTTBXIUZDFQ-UHFFFAOYSA-N
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Description

N-methyl-6-(N-methyl-4-methylbenzenesulfonamido)hexanamide is a synthetic amide derivative featuring a hexanamide backbone substituted with a methylbenzenesulfonamido group. This compound is structurally characterized by its sulfonamide moiety linked to a methylated aromatic ring, which distinguishes it from simpler amides.

The sulfonamide group confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity and metabolic stability, compared to carboxamides. These traits make it relevant in pharmaceutical and material science contexts, particularly where enzyme modulation or structural rigidity is desired.

Properties

IUPAC Name

N-methyl-6-[methyl-(4-methylphenyl)sulfonylamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-13-8-10-14(11-9-13)21(19,20)17(3)12-6-4-5-7-15(18)16-2/h8-11H,4-7,12H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPYTTBXIUZDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide typically involves the reaction of N-methyl-4-methylbenzenesulfonamide with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-methyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-methyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

(a) N-(6-mercaptohexyl)benzamide
  • Structure : Benzamide group attached to a mercaptohexyl chain.
  • Key Differences : Replaces the sulfonamide with a benzoyl group and introduces a thiol (-SH) terminal group.
  • Implications: The thiol group enables disulfide bond formation, making it suitable for polymer or nanoparticle synthesis, whereas the sulfonamide in the target compound may enhance resistance to enzymatic hydrolysis .
(b) MS-PPOH (N-methanesulfonyl-6-(2-proparyloxyphenyl)hexanamide)
  • Structure : Hexanamide core with a methanesulfonyl group and aryloxy substituent.
  • Key Differences : The methanesulfonyl group (electron-withdrawing) contrasts with the methylbenzenesulfonamido group (bulkier, aromatic).
  • Functional Impact : MS-PPOH is a CYP450 inhibitor, suggesting that sulfonamide substituents in the target compound may similarly modulate enzyme activity but with distinct selectivity due to steric and electronic differences .
(c) Hexanamide Derivatives in DMFase Studies
  • Examples : Formamide, acetamide, hexanamide.
  • Key Differences : Shorter alkyl chains (formamide, acetamide) vs. the hexanamide backbone.
  • Functional Impact : DMFase hydrolyzes smaller amides (e.g., dimethylformamide) more efficiently than hexanamide, indicating that the target compound’s longer chain and sulfonamide substitution may reduce enzymatic degradation .
(a) Enzyme Inhibition
  • Target Compound: Potential CYP450 or soluble epoxide hydrolase (sEH) inhibition due to sulfonamide’s affinity for catalytic sites.
  • Comparison with MS-PPOH : MS-PPOH’s aryloxy group enhances CYP450 binding, whereas the methylbenzenesulfonamido group in the target compound may favor sEH inhibition, as seen in structurally related urea derivatives .
(b) Metabolic Stability
  • Target Compound : The sulfonamide group likely improves stability against amidases compared to benzamide or formamide derivatives.
  • Evidence : DMFase shows negligible activity toward hexanamide compared to smaller substrates, suggesting prolonged half-life for the target compound .
(c) Antioxidant and Pharmacological Potential
  • Hydroxamic Acids (e.g., Compounds 6–10 in ) : These exhibit radical scavenging activity (e.g., DPPH assay) due to their N-hydroxy groups.
  • Target Compound : Lacks a hydroxylamine moiety but may still interact with redox-active enzymes via its sulfonamide group, though with different mechanistic pathways .

Data Tables

Table 1: Structural and Functional Comparison of Hexanamide Derivatives

Compound Name Core Structure Key Functional Groups Molecular Weight (Da) Key Biological Activity Reference
N-methyl-6-(N-methyl-4-methylbenzenesulfonamido)hexanamide Hexanamide Methylbenzenesulfonamido ~340 (estimated) Putative enzyme inhibition
N-(6-mercaptohexyl)benzamide Hexanamide Benzoyl, mercapto (-SH) ~265 Polymer conjugation
MS-PPOH Hexanamide Methanesulfonyl, aryloxy ~325 CYP450 inhibition
Hexanamide (DMFase substrate) Hexanamide Unsubstituted amide ~129 Low enzymatic hydrolysis
N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide Hexanamide Triazole, trimethylsilyl ~370 Click chemistry applications

Research Findings and Implications

  • Sulfonamide vs. Carboxamide: Sulfonamides generally exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~17), enhancing their solubility in physiological conditions and interaction with basic amino acid residues in enzymes .
  • Thermodynamic Stability : Longer alkyl chains (e.g., hexanamide backbone) may improve membrane permeability but reduce aqueous solubility, necessitating formulation adjustments .

Biological Activity

N-methyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly due to its biological activity. This compound features a sulfonamide group attached to a hexanamide backbone, characterized by the presence of methyl groups that enhance its chemical properties. The compound is being researched for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic natural substrates, thereby inhibiting enzyme activity and disrupting essential biochemical pathways. This mechanism is crucial for its potential therapeutic effects in various diseases.

Therapeutic Properties

Research has indicated several therapeutic properties associated with this compound:

  • Anti-inflammatory Activity : this compound has been explored for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against a wide spectrum of pathogens, suggesting its potential use as an antibiotic agent .

Case Studies

  • Anti-inflammatory Effects : In a study examining the anti-inflammatory effects of sulfonamide derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential for managing inflammatory conditions.
  • Antimicrobial Efficacy : Another research project assessed the antimicrobial activity of this compound against various bacterial strains. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its use in developing new antibiotics .

Synthesis

The synthesis of this compound typically involves the reaction of N-methyl-4-methylbenzenesulfonamide with hexanoyl chloride in the presence of a base like triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis and is followed by purification through recrystallization or chromatography.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : The sulfonamide group can be oxidized to form sulfone derivatives.
  • Reduction : Reduction reactions can yield amine derivatives.
  • Substitution : The methyl groups can be substituted with other functional groups .

Comparison with Similar Compounds

Compound NameStructureUnique Properties
N-ethyl-6-(N-methyl4-methylbenzenesulfonamido)hexanamideStructureSimilar sulfonamide structure but different substituents
4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamideStructureExhibits distinct reactivity due to different phenyl groups

Research Applications

This compound has diverse applications across several fields:

  • Medicinal Chemistry : Investigated as a potential drug candidate for treating infections and inflammatory diseases.
  • Biological Research : Used as an enzyme inhibitor in biochemical studies to understand metabolic pathways.
  • Industrial Applications : Explored for the development of specialty chemicals and materials due to its unique chemical properties .

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